1-(4-((3-chlorophenyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine
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Description
Scientific Research Applications
Synthesis of Novel Compounds
An efficient synthesis method for novel substituted 1,5-benzothiazepines incorporating the sulfonyl group has been described, highlighting the importance of sulfonyl-containing compounds in the development of new chemical entities with potential biological activities (Chhakra et al., 2019).
Generation of Sulfene Derivatives
Research on the generation of sulfene (thioformaldehyde dioxide) from chlorosulfonylmethylene(dimethyl)ammonium chloride demonstrates the reactivity and potential of sulfene derivatives in synthesizing heterocyclic compounds (Prajapati et al., 1993).
Antimicrobial Activity
The synthesis and antimicrobial activity evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens highlight the potential of sulfonyl-containing compounds in developing new antimicrobial agents (Vinaya et al., 2009).
Electrochemical Applications
The electrochemical synthesis of poly(3,4-ethylenedioxythiophene) doped with a new bis(pyrazolyl)methane disulfonate demonstrates the utility of sulfonyl-containing compounds in enhancing the performance of electrochemical sensors, particularly for dopamine detection (Sandoval-Rojas et al., 2019).
Antitumor Activity
Research into the antitumor evaluation of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and sulfonylurea(-thiourea) pharmacophores demonstrates the potential therapeutic applications of sulfonyl-containing heterocycles in cancer treatment (Rostom, 2006).
properties
IUPAC Name |
1-[4-(3-chlorophenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S2/c1-16(2)10-13-11-20-8-4-7-17(13)21(18,19)14-6-3-5-12(15)9-14/h3,5-6,9,13H,4,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYOLLAXGDTMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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